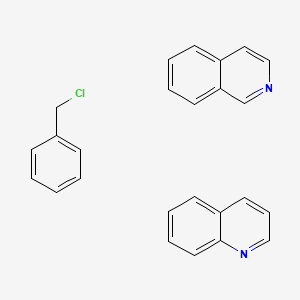

Chloromethylbenzene;isoquinoline;quinoline

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

Chloromethylbenzene: , isoquinoline , and quinoline are three distinct organic compounds, each with unique properties and applications. Chloromethylbenzene, also known as benzyl chloride, is a colorless liquid with a pungent odor, used primarily as a chemical intermediate. Isoquinoline is a heterocyclic aromatic organic compound, structurally similar to quinoline, and is found in many natural alkaloids. Quinoline is another heterocyclic aromatic compound, known for its use in the synthesis of various pharmaceuticals and dyes.

Preparation Methods

Chloromethylbenzene

Chloromethylbenzene is typically synthesized through the chloromethylation of toluene. This process involves the reaction of toluene with formaldehyde and hydrochloric acid in the presence of a Lewis acid catalyst such as zinc chloride . Industrial production often uses a continuous process with optimized reaction conditions to maximize yield and minimize by-products .

Isoquinoline

Isoquinoline can be synthesized through several methods, including the Pomeranz-Fritsch reaction, which involves the condensation of benzaldehyde and aminoacetaldehyde under acidic conditions . Other methods include the Bischler-Napieralski reaction and the Pictet-Spengler reaction .

Quinoline

Quinoline is commonly synthesized using the Skraup synthesis, which involves the reaction of aniline with glycerol in the presence of sulfuric acid and an oxidizing agent . This method is widely used due to its efficiency and high yield.

Chemical Reactions Analysis

Chloromethylbenzene

Chloromethylbenzene undergoes various chemical reactions, including:

Substitution Reactions: It can undergo nucleophilic substitution reactions to form benzyl derivatives.

Oxidation: It can be oxidized to benzaldehyde using oxidizing agents like potassium permanganate.

Reduction: It can be reduced to toluene using reducing agents like lithium aluminum hydride.

Isoquinoline

Isoquinoline participates in several types of reactions:

Reduction: It can be reduced to tetrahydroisoquinoline using hydrogenation.

Oxidation: It is resistant to oxidation but can undergo ring cleavage under vigorous conditions.

Substitution: It can form N-oxides upon treatment with strong acids.

Quinoline

Quinoline undergoes reactions similar to isoquinoline:

Scientific Research Applications

Chloromethylbenzene

Chloromethylbenzene is widely used as an intermediate in the synthesis of various chemicals, including pharmaceuticals, agrochemicals, and dyes . It is also used in the production of benzyl alcohol and benzyl cyanide .

Isoquinoline

Isoquinoline and its derivatives are important in medicinal chemistry due to their presence in many natural alkaloids with biological activity . They are used in the synthesis of drugs for treating malaria, cancer, and cardiovascular diseases . Isoquinoline is also used in the production of dyes and as a solvent .

Quinoline

Quinoline is used in the synthesis of antimalarial drugs, such as chloroquine . It is also used in the production of dyes, antiseptics, and as a solvent for resins and terpenes .

Mechanism of Action

Chloromethylbenzene

Chloromethylbenzene acts as an alkylating agent, reacting with nucleophiles to form benzyl derivatives . Its reactivity is due to the presence of the chloromethyl group, which can undergo nucleophilic substitution reactions.

Isoquinoline

Isoquinoline exerts its effects through interactions with various biological targets, including enzymes and receptors . Its aromatic structure allows it to participate in π-π interactions and hydrogen bonding, influencing its biological activity .

Quinoline

Quinoline’s mechanism of action involves its ability to intercalate into DNA, disrupting the replication process . It also inhibits enzymes involved in the synthesis of nucleic acids .

Comparison with Similar Compounds

Chloromethylbenzene

Similar compounds include benzyl alcohol and benzyl cyanide. Chloromethylbenzene is unique due to its high reactivity and use as an intermediate in various chemical syntheses .

Isoquinoline

Similar compounds include quinoline and pyridine. Isoquinoline is unique due to its presence in many natural alkaloids and its diverse biological activities .

Quinoline

Similar compounds include isoquinoline and acridine. Quinoline is unique due to its widespread use in the synthesis of antimalarial drugs and its ability to intercalate into DNA .

Properties

CAS No. |

68909-80-8 |

|---|---|

Molecular Formula |

C25H21ClN2 |

Molecular Weight |

384.9 g/mol |

IUPAC Name |

chloromethylbenzene;isoquinoline;quinoline |

InChI |

InChI=1S/2C9H7N.C7H7Cl/c1-2-6-9-8(4-1)5-3-7-10-9;1-2-4-9-7-10-6-5-8(9)3-1;8-6-7-4-2-1-3-5-7/h2*1-7H;1-5H,6H2 |

InChI Key |

HSFQKCSWOXMJFK-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)CCl.C1=CC=C2C=NC=CC2=C1.C1=CC=C2C(=C1)C=CC=N2 |

Origin of Product |

United States |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![8,9-Dimethyl-2-azaspiro[5.5]undeca-1,8-diene](/img/structure/B14473983.png)

![2,6-Ditert-butyl-4-[1-(4-methoxyphenyl)ethylidene]cyclohexa-2,5-dien-1-one](/img/structure/B14473984.png)

![1-[2-(Dimethylphosphanyl)ethyl]-N,N,1,1-tetramethylsilanamine](/img/structure/B14473993.png)

![5,5'-Bis[2-(pyridin-3-yl)ethyl]-2,2'-bipyridine](/img/structure/B14474025.png)

![4-[(Trimethylsilyl)oxy]butanal](/img/structure/B14474034.png)